6-O-alpha-D-Glucopyranosyl-alpha-D-fructofuranose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Blood Sugar Management

Palatinose (isomaltulose) is a disaccharide sugar, meaning it consists of two linked sugar molecules. Scientific research suggests it has potential benefits for blood sugar management due to its slow and sustained release of energy. Studies have shown that Palatinose consumption leads to a lower glycemic index (GI) compared to sucrose (table sugar) []. This translates to a more gradual rise in blood sugar levels after consumption compared to sucrose, which can cause spikes and crashes []. Research from the Singapore Institute for Clinical Sciences even suggests a more pronounced effect in Asian populations, potentially due to their higher baseline glycemic response [].

Potential Benefits for Endurance Athletes

Another area of scientific exploration is the potential benefits of Palatinose for endurance athletes. A study published in Nutrition Insight suggests that Palatinose may promote the utilization of fat reserves during exercise []. This could be advantageous for athletes by allowing them to maintain carbohydrate stores for later in an event. More research is needed to fully understand the impact of Palatinose on athletic performance.

Cognitive Function

Early stage scientific research has investigated the effect of Palatinose on cognitive function, particularly in children. A study published in the National Institutes of Health explored the impact of an isomaltulose-based breakfast compared to a traditional breakfast on cognitive performance in children. While the study did not find a significant difference in memory, it did suggest that Palatinose may help maintain memory function later in the morning []. Further research is needed to explore this potential benefit.

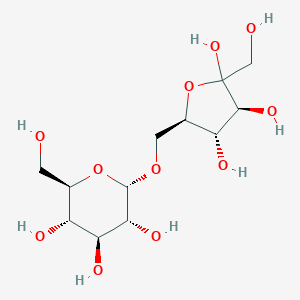

6-O-alpha-D-Glucopyranosyl-alpha-D-fructofuranose is a glycosylfructose compound characterized by the presence of a D-fructofuranose unit linked to an alpha-D-glucopyranosyl unit at the 6-position through a glycosidic bond. This compound is structurally similar to other disaccharides and oligosaccharides but is distinct due to its specific glycosidic linkage and configuration. It is primarily found in natural sources such as honey and sugarcane, where it contributes to the sweetness and flavor profile of these substances .

The altered structure of Palatinose leads to a slower and more sustained release of glucose into the bloodstream compared to sucrose []. This translates to a lower glycemic index (GI) for Palatinose, impacting blood sugar management []. Additionally, the slow release of glucose may provide prolonged energy during exercise [].

The chemical behavior of 6-O-alpha-D-Glucopyranosyl-alpha-D-fructofuranose includes various reactions typical of glycosides. It can undergo hydrolysis in the presence of acids or enzymes, breaking down into its constituent monosaccharides: alpha-D-glucopyranose and D-fructofuranose. Additionally, it may participate in glycosylation reactions, forming new glycosidic bonds with other sugars or alcohols under suitable conditions .

This compound exhibits several biological activities relevant to nutrition and health. As a sugar, it serves as a source of energy for various organisms. Its structure allows it to be metabolized by certain bacteria, which can utilize it for growth. Moreover, studies have indicated that 6-O-alpha-D-Glucopyranosyl-alpha-D-fructofuranose may have prebiotic effects, promoting the growth of beneficial gut microbiota .

Synthesis of 6-O-alpha-D-Glucopyranosyl-alpha-D-fructofuranose can be achieved through enzymatic methods or chemical synthesis. Enzymatic synthesis typically involves the use of specific glycosyltransferases that catalyze the transfer of the glucopyranosyl moiety onto fructofuranose. Chemical synthesis may involve protecting group strategies and subsequent deprotection steps to yield the desired glycoside . Additionally, synthetic pathways can include the use of carbohydrate building blocks and coupling reactions under controlled conditions.

The applications of 6-O-alpha-D-Glucopyranosyl-alpha-D-fructofuranose are diverse, primarily falling within the food industry and nutritional supplements. It is utilized as a sweetener due to its low glycemic index compared to traditional sugars, making it suitable for diabetic-friendly products. Furthermore, its prebiotic properties make it valuable in functional foods aimed at improving gut health .

Research on the interactions of 6-O-alpha-D-Glucopyranosyl-alpha-D-fructofuranose with other compounds has shown that it can influence metabolic pathways involving carbohydrate metabolism. Interaction studies have highlighted its potential role in modulating insulin response and gut microbiota composition. These interactions are essential for understanding its broader implications in health and disease management .

Several compounds share structural similarities with 6-O-alpha-D-Glucopyranosyl-alpha-D-fructofuranose:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| Palatinose (Isomaltulose) | Glycosylfructose | Composed of D-glucose and D-fructose; low glycemic index |

| Trehalulose | Disaccharide | Composed of two glucose units; used as a sweetener |

| Sucrose | Disaccharide | Composed of glucose and fructose; widely used sugar |

| Melezitose | Disaccharide | Found in honeydew; composed of glucose and fructose |

6-O-alpha-D-Glucopyranosyl-alpha-D-fructofuranose is unique due to its specific linkage at the 6-position, which differentiates it from other sugars like palatinose and sucrose. Its distinct properties contribute to its unique applications in food science and nutrition .

6-O-alpha-D-Glucopyranosyl-alpha-D-fructofuranose is a disaccharide with the molecular formula C₁₂H₂₂O₁₁ and a molecular weight of 342.30 grams per mole [1] [2]. This compound, also known by its common name palatinose or isomaltulose, consists of two monosaccharide units: an alpha-D-glucopyranose unit linked to an alpha-D-fructofuranose unit through a glycosidic bond [1] [3].

The structural composition features glucose in its six-membered pyranose ring form bonded to fructose in its five-membered furanose ring configuration [1] [4]. The glycosidic linkage occurs between the carbon-1 (C1) position of the glucose unit and the carbon-6 (C6) position of the fructose unit, establishing an alpha-(1→6) glycosidic bond [2] [4].

The International Union of Pure and Applied Chemistry name for this compound is (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol [1] [5]. The simplified molecular identifier codes include the InChI key PVXPPJIGRGXGCY-IPFGBZKGSA-N and the canonical SMILES notation OC[C@H]1OC@HC@HC@@H[C@@H]1O [3].

Stereochemistry and Conformation

The stereochemical configuration of 6-O-alpha-D-Glucopyranosyl-alpha-D-fructofuranose is defined by nine stereocenters, with eight fully defined stereochemical positions [4] [6]. The glucose moiety maintains the D-configuration characteristic of naturally occurring glucose, while the fructose unit retains its D-fructofuranose conformation [1] [3].

The alpha linkage at the C1 position of glucose results in an axial orientation of the glycosidic bond relative to the glucose ring [2] [7]. The fructose unit adopts the furanose ring conformation, which is a five-membered ring structure containing four carbon atoms and one oxygen atom [3] [8]. This contrasts with the more common pyranose form and contributes to the compound's unique physical and chemical properties.

The specific rotation of this compound is [α]D²⁰ = +100° (c=2, water), indicating its optically active nature due to the presence of multiple chiral centers [9] [10]. The stereochemical arrangement influences both the compound's biological activity and its physical properties, including crystallization behavior and solubility characteristics [11] [12].

Crystalline Properties

6-O-alpha-D-Glucopyranosyl-alpha-D-fructofuranose exhibits distinct crystalline characteristics that differentiate it from other disaccharides [9] [13]. The compound typically crystallizes as white to light yellow fine crystalline powder or white to off-white crystals [9] [13] [12].

The crystal form commonly encountered is the monohydrate, which incorporates one molecule of water per molecule of the disaccharide [14] [12]. This hydrated form influences the compound's stability and handling properties, making it hygroscopic in nature [9] [10] [13].

The density of the crystalline form ranges from 1.69 to 1.77 grams per cubic centimeter, with predicted values typically around 1.77 ± 0.1 g/cm³ [9] [10] [11]. The refractive index has been reported as 1.623, which is useful for identification and purity assessment purposes [11] [12].

Storage requirements for maintaining crystalline integrity include keeping the compound under inert atmosphere at temperatures of -20°C due to its hygroscopic nature [9] [10] [13]. The crystalline structure contributes to the compound's thermal stability and influences its dissolution behavior in various solvents.

Physical Properties

Solubility in Various Solvents

Solubility in Water

6-O-alpha-D-Glucopyranosyl-alpha-D-fructofuranose demonstrates good solubility in water, with a reported solubility of 29% at 20°C in aqueous solution [15]. The compound exhibits temperature-dependent solubility behavior, with solubility increasing as temperature rises from 283.15 K to 323.15 K [16]. The water solubility is characterized as "almost transparent" and the compound readily dissolves to form clear solutions [14] [12].

Solubility in Alcohols (Methanol, Ethanol, Isopropanol)

Systematic solubility studies have established the order of solubility in alcoholic solvents at any given temperature as methanol > ethanol > isopropanol [16]. In methanol, the compound shows moderate solubility that increases with temperature [16] [17]. Ethanol provides intermediate solubility characteristics, while isopropanol exhibits the lowest solubility among the three alcohols tested [16].

The alcohol solubility data indicates that decreasing alcohol chain length correlates with increased solubility, likely due to enhanced hydrogen bonding interactions with shorter-chain alcohols [16]. This solubility pattern is consistent with the polar nature of the disaccharide and its multiple hydroxyl groups available for hydrogen bonding.

Solubility in Acetone

Among the organic solvents tested, acetone shows the lowest solubility for 6-O-alpha-D-Glucopyranosyl-alpha-D-fructofuranose [16]. The poor solubility in acetone reflects the compound's polar character and the limited ability of acetone to form extensive hydrogen bond networks with the multiple hydroxyl groups present in the molecule [18] [16].

The solubility in acetone follows the general pattern observed for polar carbohydrates, where aprotic solvents provide minimal solvation due to the absence of hydrogen bond donors [16]. This characteristic is important for purification processes and crystallization procedures.

Solubility in Binary Solvent Systems

Binary solvent systems involving water combined with organic solvents show complex solubility behavior [16]. In water-acetone mixtures, solubility increases monotonically with increasing water mole fraction [16]. However, water-alcohol binary systems exhibit more complex behavior, with minimum solubility values observed at specific solvent compositions due to the combined influence of polarity and hydrogen bonding effects [16].

The water-methanol, water-ethanol, and water-isopropanol systems all demonstrate this minimum solubility behavior at intermediate compositions [16]. This phenomenon results from the disruption of the hydrogen bond network that occurs when alcohols and water are mixed in certain ratios, leading to reduced solvation efficiency for the polar disaccharide.

Thermal Properties (Melting Point, Stability)

The melting point of 6-O-alpha-D-Glucopyranosyl-alpha-D-fructofuranose ranges from 125-128°C, which is significantly lower than that of sucrose (185-187°C) [9] [10] [11] [19]. This lower melting point reflects the different crystal packing and intermolecular interactions compared to other common disaccharides [11] [19].

The compound demonstrates high thermal stability under normal storage and processing conditions [15] [12]. It exhibits exceptional stability against hydrolysis under acidic conditions, even at elevated temperatures during extended storage periods [15]. The thermal stability is superior to that of sucrose, particularly under acidic conditions where sucrose readily undergoes hydrolysis [15] [12].

The predicted boiling point is 684.1 ± 55.0°C, though this value is theoretical due to decomposition occurring at temperatures well below the boiling point [9] [10] [11]. The compound begins to decompose before reaching its theoretical boiling point, releasing carbon oxides as decomposition products [5].

Spectroscopic Characteristics

Nuclear magnetic resonance spectroscopy provides detailed structural information for 6-O-alpha-D-Glucopyranosyl-alpha-D-fructofuranose [20] [21]. The proton nuclear magnetic resonance spectrum shows characteristic signals for both the glucopyranose and fructofuranose moieties, with distinct chemical shift patterns that allow for structural confirmation [20] [21].

The carbon-13 nuclear magnetic resonance spectrum displays twelve distinct carbon signals corresponding to the molecular formula C₁₂H₂₂O₁₁ [20]. The anomeric carbon signals appear in the characteristic downfield region, with the glucose anomeric carbon typically appearing around 100-110 parts per million and the fructose anomeric carbon in a similar range [20].

Mass spectrometry analysis reveals characteristic fragmentation patterns with major ions at m/z values of 103, 147, 204, and 217 in gas chromatography-mass spectrometry analysis [22]. Liquid chromatography-mass spectrometry shows molecular ion peaks consistent with the molecular weight of 342.30 and characteristic fragmentation patterns [22].

Infrared spectroscopy displays characteristic absorption bands for hydroxyl groups (broad absorption around 3200-3600 cm⁻¹), carbon-hydrogen stretching (2800-3000 cm⁻¹), and carbon-oxygen stretching vibrations typical of carbohydrate structures [5] [17].

Chemical Reactivity and Stability

6-O-alpha-D-Glucopyranosyl-alpha-D-fructofuranose exhibits significant chemical stability compared to many other disaccharides [23] [15] [12]. The compound demonstrates exceptional resistance to acid hydrolysis, maintaining structural integrity under conditions that would readily hydrolyze sucrose [15] [12]. This acid resistance makes it particularly suitable for applications in acidic environments and extends its shelf life in acidic food products.

The glycosidic bond stability results from the specific alpha-(1→6) linkage between the glucose and fructose units [7] [15]. This linkage configuration provides greater resistance to enzymatic and chemical hydrolysis compared to the alpha-(1→2) linkage found in sucrose [15] [12]. The compound does not undergo the Maillard reaction under normal processing conditions, which distinguishes it from reducing sugars [12].

Under strongly acidic conditions with mineral acids, the compound eventually undergoes hydrolysis to yield glucose and fructose as products [23]. The reaction kinetics are significantly slower than those observed for sucrose under identical conditions [15]. Oxidative conditions can lead to degradation, but the compound shows good stability under normal atmospheric conditions [5].

The compound exhibits stability against most common chemical reagents under mild conditions [5]. Strong oxidizing agents can cause degradation, producing carbon oxides and other oxidation products [5]. The multiple hydroxyl groups make the compound susceptible to derivatization reactions such as acetylation and methylation under appropriate conditions [7].

Comparison with Related Disaccharides

Comparison with Sucrose

The fundamental structural difference between 6-O-alpha-D-Glucopyranosyl-alpha-D-fructofuranose and sucrose lies in their glycosidic linkage patterns [24] [25] [26]. While sucrose contains an alpha-(1→2) linkage between alpha-D-glucopyranose and beta-D-fructofuranose, the subject compound features an alpha-(1→6) linkage between alpha-D-glucopyranose and alpha-D-fructofuranose [24] [25].

Table 1: Comparative Physical Properties of 6-O-alpha-D-Glucopyranosyl-alpha-D-fructofuranose and Sucrose

| Property | 6-O-alpha-D-Glucopyranosyl-alpha-D-fructofuranose | Sucrose |

|---|---|---|

| Molecular Formula | C₁₂H₂₂O₁₁ [1] | C₁₂H₂₂O₁₁ [19] |

| Molecular Weight (g/mol) | 342.30 [1] | 342.30 [19] |

| Melting Point (°C) | 125-128 [9] [10] | 185-187 [19] |

| Density (g/cm³) | 1.77 [9] [10] | 1.58 [19] |

| Sweetness Relative to Sucrose | 42-45% [26] [12] | 100% [26] |

| Glycosidic Linkage | α-(1→6) [2] | α-(1→2) [24] |

| Reducing Character | Non-reducing [27] | Non-reducing [27] |

The thermal properties show significant differences, with the subject compound having a substantially lower melting point than sucrose [9] [10] [19]. This difference reflects the altered crystal packing resulting from the different glycosidic linkage and stereochemical arrangement [11] [19].

Regarding acid stability, 6-O-alpha-D-Glucopyranosyl-alpha-D-fructofuranose demonstrates superior resistance to hydrolysis under acidic conditions compared to sucrose [15] [12]. Studies have shown that while sucrose readily hydrolyzes in acidic environments, the subject compound maintains structural integrity for extended periods under similar conditions [15].

The sweetness profile differs significantly, with 6-O-alpha-D-Glucopyranosyl-alpha-D-fructofuranose providing approximately 42-45% of the sweetness intensity of sucrose [26] [12]. However, the sweetness profile is described as clean and similar to sucrose without undesirable aftertastes [26] [12].

Comparison with Other Disaccharides

When compared to maltose, significant structural and property differences emerge [28] [29]. Maltose consists of two alpha-D-glucopyranose units linked by an alpha-(1→4) glycosidic bond, making it a reducing disaccharide unlike the non-reducing 6-O-alpha-D-Glucopyranosyl-alpha-D-fructofuranose [28] [27].

Table 2: Comparative Analysis with Other Disaccharides

| Disaccharide | Glycosidic Linkage | Reducing Character | Melting Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| 6-O-alpha-D-Glucopyranosyl-alpha-D-fructofuranose | α-(1→6) [2] | Non-reducing [27] | 125-128 [9] | 1.77 [9] |

| Maltose | α-(1→4) [28] | Reducing [28] | 160-165 [29] | 1.54 [28] |

| Trehalose | α-(1→1) [19] | Non-reducing [19] | 203 [19] | 1.58 [19] |

| Lactose | β-(1→4) [19] | Reducing [19] | 202 [19] | 1.52 [19] |

The comparison with trehalose reveals both similarities and differences [19]. Both compounds are non-reducing disaccharides, but trehalose contains an alpha-(1→1) linkage between two glucose units, while the subject compound has an alpha-(1→6) linkage between glucose and fructose [19]. Trehalose exhibits a higher melting point (203°C) compared to 6-O-alpha-D-Glucopyranosyl-alpha-D-fructofuranose (125-128°C) [19].

Lactose, containing a beta-(1→4) linkage between galactose and glucose, represents another structural variant with reducing properties [19]. The melting point of lactose (202°C) is significantly higher than that of 6-O-alpha-D-Glucopyranosyl-alpha-D-fructofuranose, reflecting different intermolecular interactions in the crystal lattice [19].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Isomaltulose